molecular formula C17H27N5O2 B2542938 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 361174-82-5

8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2542938
CAS No.: 361174-82-5
M. Wt: 333.436
InChI Key: YKPVLRSJFHAYNN-UHFFFAOYSA-N
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Description

This compound is a xanthine derivative characterized by substitutions at positions 3, 7, and 8 of the purine-2,6-dione core. Key features include:

  • Position 3: Methyl group (N3-CH₃).
  • Position 7: Isopentyl (3-methylbutyl) chain.
  • Position 8: Cyclohexylamino group (C₆H₁₁NH-).

These substitutions confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

8-(cyclohexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-11(2)9-10-22-13-14(21(3)17(24)20-15(13)23)19-16(22)18-12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPVLRSJFHAYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with an isopentyl halide under basic conditions, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The final step often includes methylation of the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-pressure reactors for the alkylation step and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylamino or isopentyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine alcohols or amines.

Scientific Research Applications

8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substitutions at Position 8

Position 8 modifications significantly alter biological activity and selectivity. Below is a comparative analysis:

Compound Name Position 8 Substituent Key Properties/Activity Reference
Target Compound Cyclohexylamino High lipophilicity; potential CNS or kinase modulation (inferred from SAR studies on related purine derivatives) .
8-(Ethylamino)-7-isobutyl-3-methyl analog Ethylamino (C₂H₅NH-) Reduced steric bulk compared to cyclohexylamino; may exhibit weaker receptor binding but improved solubility .
8-(Cyclopentylamino)-7-(3-methylbenzyl)... Cyclopentylamino Smaller cycloalkyl group; enhanced conformational flexibility. Activity in kinase inhibition inferred from structural similarity to kinase-targeted agents .
8-(Methylsulfonyl)-7-ethyl analog Methylsulfonyl (SO₂CH₃) Electron-withdrawing group; may reduce nucleophilicity. Used in necroptosis inhibition studies .
8-(Benzylamino)-7-propyl analog Benzylamino (C₆H₅CH₂NH-) Aromatic substitution; potential for π-π interactions in receptor binding. Demonstrated in ligand-receptor docking studies .
8-Thioether derivatives (e.g., isopentylthio) Alkylthio (e.g., SC₅H₁₁) Sulfur atom increases polarizability; may enhance antioxidant or enzyme inhibition properties .

Substitutions at Position 7

The isopentyl group (3-methylbutyl) in the target compound is compared to other alkyl/aryl groups:

Position 7 Substituent Example Compound Impact on Activity
Isopentyl Target compound Balances lipophilicity and steric bulk; may optimize pharmacokinetics .
Phenethyl 8-(Cyclopropanecarbonyl)piperidin-4-yloxy Aromatic groups enhance binding to hydrophobic pockets (e.g., in kinase targets) .
3-Methylbenzyl 8-(Cyclopentylamino)-3-methyl-7-... Introduces aromaticity; potential for enhanced receptor affinity .

Biological Activity

The compound 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 313372-68-8, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is C16H25N5O2C_{16}H_{25}N_{5}O_{2}, with a molecular weight of approximately 319.41 g/mol. The structure features a purine base modified by cyclohexyl and isopentyl amino groups, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC16H25N5O2
Molecular Weight319.41 g/mol
CAS Number313372-68-8

The biological activity of 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. Notably, this compound may act as an antagonist or modulator of adenosine receptors, which play significant roles in numerous physiological processes including:

  • Cognitive Function : Modulating adenosine receptors can influence neurotransmitter release and neuronal excitability.
  • Cardiovascular Health : Adenosine receptor antagonism may lead to vasodilation and improved blood flow.
  • Anti-inflammatory Effects : By inhibiting adenosine signaling pathways, this compound may exhibit anti-inflammatory properties.

In Vitro Studies

Recent studies have demonstrated that compounds similar to 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit significant activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays indicated that the compound inhibited the proliferation of human cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Case Studies

  • Cancer Research : A recent study investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth and migration, suggesting potential as an anti-cancer agent.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates.

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